Nastorazepide calcium, also known as Z-360, is a compound that functions primarily as an antagonist of the cholecystokinin-2 receptor (CCK2R). This receptor is implicated in various physiological processes, including digestion and satiety, and is also associated with certain types of cancer. The compound has garnered attention for its potential therapeutic applications in oncology, particularly in targeting CCK2R-positive tumors.
Nastorazepide calcium is synthesized through chemical processes involving peptide chemistry and modifications that enhance its receptor-binding properties. It is derived from gastrin analogs, which are naturally occurring peptides that stimulate gastric acid secretion.
Nastorazepide calcium is classified as a peptide-based antagonist. It specifically targets the CCK2R, which is a member of the G protein-coupled receptor family. This classification places it within a broader category of drugs used for treating various gastrointestinal disorders and cancers.
The synthesis of nastorazepide calcium involves several key steps:
Technical details reveal that the reaction conditions, such as temperature and time, are critical for achieving high yields and purity of nastorazepide calcium .
Nastorazepide calcium possesses a complex molecular structure characterized by its peptide backbone and specific side chains that confer its biological activity. The molecular formula is C₁₉H₂₅N₃O₃S·Ca, with a molecular weight of approximately 409.56 g/mol.
The structure includes:
Nastorazepide calcium undergoes various chemical reactions during its synthesis, including:
The efficiency of these reactions can be monitored using liquid chromatography-mass spectrometry (LC-MS), which allows for real-time tracking of product formation and purity assessment .
Nastorazepide calcium functions by binding to the CCK2R, inhibiting its activation by natural ligands such as gastrin. This blockade can lead to reduced gastric acid secretion and altered gastrointestinal motility.
Research indicates that antagonism of CCK2R may have therapeutic benefits in managing conditions like gastric cancer and other gastrointestinal disorders. The binding affinity and inhibitory potency of nastorazepide calcium have been evaluated in preclinical studies, demonstrating significant effects on tumor growth inhibition .
Relevant analyses include thermal analysis and spectroscopic methods to confirm purity and structural integrity .
Nastorazepide calcium has potential applications in:
Nastorazepide calcium (C₅₈H₇₀CaN₈O₁₀) is a 1:1 complex where the free acid form (C₂₉H₃₆N₄O₅) coordinates with calcium via carboxylate groups. The molecular structure comprises:
The calcium coordination stabilizes the crystal lattice, increasing molecular weight from 520.62 g/mol (free acid) to 1,043.39 g/mol (calcium salt). X-ray diffraction confirms octahedral coordination geometry around the calcium ion, with oxygen atoms from two nastorazepide molecules and two water molecules completing the coordination sphere [1] [8].
Table 1: Atomic Composition of Nastorazepide Calcium
Component | Free Acid (C₂₉H₃₆N₄O₅) | Calcium Salt (C₅₈H₇₀CaN₈O₁₀) |
---|---|---|
Carbon | 66.90% | 66.76% |
Hydrogen | 6.97% | 6.76% |
Nitrogen | 10.76% | 10.74% |
Oxygen | 15.37% | 15.34% |
Calcium | - | 3.84% |
Nastorazepide contains a single defined stereocenter with absolute (R)-configuration at the C3 position of the benzodiazepine ring. This configuration is critical for:
The stereospecific synthesis yields >99% enantiomeric excess, confirmed via chiral HPLC and circular dichroism spectroscopy. Molecular modeling shows the (R)-enantiomer positions the cyclohexyl group into a hydrophobic binding pocket of the CCK-2 receptor, while the (S)-enantiomer exhibits >100-fold reduced affinity [4] [5].
Nastorazepide calcium exhibits distinct pharmaceutical properties:
Solubility Profile:
Stability Characteristics:
Table 2: Physicochemical Comparison of Forms
Property | Free Acid | Calcium Salt |
---|---|---|
Molecular Weight | 520.62 g/mol | 1043.39 g/mol |
Crystal System | Monoclinic | Trigonal |
pKa | 4.16 (predicted) | Not applicable |
LogP | 3.2 (calculated) | 1.8 (measured) |
Hygroscopicity | Low | Moderate |
Crystallography:X-ray powder diffraction shows characteristic peaks at 2θ = 5.8°, 11.6°, and 17.4° for the hemicalcium salt form (space group R3̄). The crystal lattice contains hydrogen-bonded dimers stabilized by N-H···O=C interactions (2.89 Å bond length) [1] [8].
The salt formation confers significant biopharmaceutical advantages:
Bioavailability Enhancement:
Mechanistic Basis for Superiority:
Table 3: Pharmacokinetic Comparison (Human Data)
Parameter | HMB-Ca (Water) | HMB-FA | Difference |
---|---|---|---|
AUC (µmol·L⁻¹·h) | 47,871±10,783 | 29,130±12,946 | +64.3% |
Cmax (µmol/L) | 249.7±49.7 | 139.1±67.2 | +79.5% |
Tmax (min) | 43±22 | 78±21 | -44.9% |
t½ (h) | 5.5±1.2 | 4.9±1.5 | NS |
The calcium salt demonstrates equivalent elimination kinetics (t½ = 5.5h vs 4.17h at different doses) but superior absorption characteristics. This principle extends to nastorazepide, where salt formation overcomes the free acid's poor aqueous solubility (0.5 mg/mL vs 32 mg/mL for the salt), directly enhancing oral bioavailability [2] [3] [10].
Pharmaceutical Implications:
Table 4: Standardized Nomenclature for Nastorazepide Calcium
Designation | Identifier | Source |
---|---|---|
IUPAC Name | Calcium; 3-[[[[(3R)-5-cyclohexyl-1-(3,3-dimethyl-2-oxobutyl)-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-3-yl]amino]carbonyl]amino]benzoate | PubChem [1] |
CAS Registry Number | 343326-69-2 | MedChemExpress [8] |
INN (International Nonproprietary Name) | Nastorazepide calcium | NCATS [3] |
Synonyms | Z-360 hemicalcium; R-(-)-Z-360 calcium; CS-2910 | ChemicalBook [5] |
Molecular Formula | C₅₈H₇₀CaN₈O₁₀ | PubChem [1] |
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.:
CAS No.: